3,5-dichloro-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Description

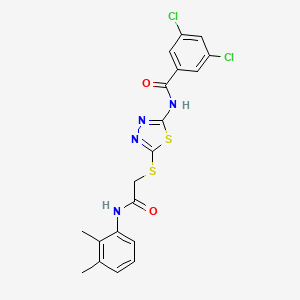

The compound 3,5-dichloro-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a structurally complex 1,3,4-thiadiazole derivative characterized by a benzamide core substituted with 3,5-dichloro groups. Attached to the thiadiazole ring is a thioether-linked ethyl group bearing an amide bond to a 2,3-dimethylphenyl moiety.

Properties

IUPAC Name |

3,5-dichloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16Cl2N4O2S2/c1-10-4-3-5-15(11(10)2)22-16(26)9-28-19-25-24-18(29-19)23-17(27)12-6-13(20)8-14(21)7-12/h3-8H,9H2,1-2H3,(H,22,26)(H,23,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTBBAROYSTBNQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16Cl2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3,5-Dichloro-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a compound that has garnered attention due to its diverse biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

Key properties include:

- Molecular Weight : 466.40 g/mol

- Melting Point : Not available

- LogP : 7.06330 (indicating high lipophilicity)

1. Antimicrobial Activity

Research indicates that derivatives of the 1,3,4-thiadiazole scaffold exhibit significant antimicrobial properties. For instance, compounds containing this moiety have demonstrated activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus niger .

| Microbial Strain | Activity | MIC (µg/mL) |

|---|---|---|

| S. aureus | Moderate to significant | 32.6 |

| E. coli | Moderate | 62.5 |

| C. albicans | Moderate | 24–26 |

| A. niger | Significant | 32–42 |

2. Anticancer Properties

The compound has shown promise in anticancer applications. Studies involving thiadiazole derivatives indicate that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

3. Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .

The biological activity of this compound is largely attributed to its structural features:

- Thiadiazole Moiety : This ring structure is known for its interaction with biological targets due to its ability to form hydrogen bonds and π–π interactions.

- Chlorine Substituents : The presence of chlorine atoms enhances the lipophilicity and potentially the bioavailability of the compound .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated several thiadiazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with halogen substitutions exhibited higher antibacterial activity compared to their non-halogenated counterparts . -

Anticancer Activity Assessment :

A series of experiments were conducted on cancer cell lines treated with thiadiazole derivatives, showing a dose-dependent inhibition of cell growth and induction of apoptosis .

Scientific Research Applications

Biological Activities

Research indicates that compounds similar to 3,5-dichloro-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit a variety of biological activities:

- Antibacterial Activity : Thiadiazole derivatives have been shown to possess antibacterial properties against various strains of bacteria. Studies have demonstrated that similar compounds can inhibit bacterial growth effectively .

- Antifungal Properties : The antifungal activity of thiadiazole derivatives has been documented in several studies, suggesting their potential use in treating fungal infections .

- Anti-inflammatory Effects : Research indicates that these compounds may exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases .

- Antitumor and Anticancer Activity : Several studies have highlighted the anticancer potential of thiadiazole derivatives. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models .

- Antiviral Activity : Some derivatives have demonstrated efficacy against viral infections, including HIV and other viruses .

Study 1: Antibacterial Efficacy

A study conducted by Subhakara Reddy et al. (2012) evaluated the antibacterial properties of several thiadiazole derivatives. The results indicated that compounds with similar structures to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

Study 2: Anticancer Activity

Ghorab et al. (2011) investigated the anticancer effects of thiadiazole derivatives on various cancer cell lines. The study found that these compounds could effectively reduce cell viability and induce apoptosis in cancer cells.

Study 3: Anti-inflammatory Properties

Küçükgüzel et al. (2013) explored the anti-inflammatory effects of thiadiazole derivatives in animal models of inflammation. The findings suggested that these compounds could significantly reduce inflammation markers.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

- The presence of the thiadiazole ring enhances its interaction with biological targets.

- Substituents on the aromatic rings play a crucial role in modulating activity and selectivity against various pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related 1,3,4-thiadiazole derivatives from the provided evidence, focusing on substituent effects, physical properties, and biological relevance.

Table 1: Structural and Physical Comparisons

Key Observations

Substituent Effects on Physicochemical Properties: The target compound’s 3,5-dichlorobenzamide group enhances polarity and hydrogen-bonding capacity compared to non-halogenated analogs (e.g., 5j in ). Chlorine atoms may elevate melting points relative to methyl or methoxy substituents due to increased molecular symmetry and van der Waals interactions .

Biological Relevance: Thiadiazoles with electron-withdrawing groups (e.g., Cl, NO2) often exhibit enhanced bioactivity. For instance, compounds in with nitro groups (4g, 4h) or chlorine (4d, 4e) are speculated to target enzymes or receptors via electrophilic interactions . The piperidinyl-ethylthio derivatives () demonstrate acetylcholinesterase inhibitory activity, suggesting that the target compound’s ethylthio linker could be optimized for similar neurological applications .

Synthetic Challenges :

- The target compound’s bulky substituents may complicate synthesis, requiring precise stoichiometry (as seen in ’s POCl3-mediated cyclization) or stepwise coupling to avoid side reactions .

- High-yield routes (e.g., 97.4% for ’s trichloroethyl analog) highlight the efficiency of sulfuric acid-mediated cyclization, which could be adapted for the target compound .

Table 2: Spectral Data Comparisons

Q & A

Q. Table 1: Key Reaction Conditions for Intermediate Synthesis

| Step | Reagents/Conditions | Monitoring | Yield |

|---|---|---|---|

| 1 | Chloroacetyl chloride, triethylamine, reflux (4 h) | TLC (Rf = 0.2) | 76% |

| 2 | H₂SO₄ (24 h, rt) | TLC (Rf = 0.12) | 97% |

| 3 | Recrystallization (HAc) | IR/NMR | >95% purity |

Q. Table 2: Spectroscopic Benchmarks for Structural Validation

| Technique | Key Peaks/Data | Functional Group Confirmation |

|---|---|---|

| IR | 1649–1670 cm⁻¹ | Amide C=O |

| 1H NMR | δ 1.91 (s, CH₃) | 2,3-Dimethylphenyl |

| MS | m/z 384 [M+H]+ | Molecular ion |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.